molecular formula C14H14BrN B8732581 1-(4-Bromo-1-naphthyl)pyrrolidine

1-(4-Bromo-1-naphthyl)pyrrolidine

Cat. No.: B8732581
M. Wt: 276.17 g/mol
InChI Key: WBZQJFZPYFVQKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-1-naphthyl)pyrrolidine is a useful research compound. Its molecular formula is C14H14BrN and its molecular weight is 276.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H14BrN

Molecular Weight

276.17 g/mol

IUPAC Name

1-(4-bromonaphthalen-1-yl)pyrrolidine

InChI

InChI=1S/C14H14BrN/c15-13-7-8-14(16-9-3-4-10-16)12-6-2-1-5-11(12)13/h1-2,5-8H,3-4,9-10H2

InChI Key

WBZQJFZPYFVQKO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=C(C3=CC=CC=C32)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1,4-dibromonaphthalene (500 mg, 0.002 mol), Pyrrolidine (0.18 mL, 0.0021 mol), (R)-(+)-2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl (0.022 g, 0.000035 mol), Sodium tert-butoxide (0.24 g, 0.0024 mol) in Toluene (5.00 mL, 0.0469 mol) was added Tris(dibenzylideneacetone)dipalladium(0) (0.008 g, 0.000009 mol), and the mixture was heated at 70° C. overnight. The reaction was cooled, quenched by addition of water and the mixture was extracted with DCM (3×), washed with water, brine, dried (Na2SO4), filtered and concentrated. The residue was purified by flash chromatography (0 to 25% hexanes/DCM) to obtain 400 mg (80%). Reference: Jean, L.; Rouden, J.; Maddaluno, J.; Lasne, M-C. J. Org. Chem. 2004, 69, 8893-8902.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.18 mL
Type
reactant
Reaction Step One
Quantity
0.022 g
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.008 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1,4-dibromonaphthalene (500 mg, 0.002 mol), Pyrrolidine (0.18 mL, 0.0021 mol), (R)-(+)-2,2′-Bis(diphenylphosphino)-1,1-binaphthyl (0.022 g, 0.000035 mol), Sodium tert-butoxide (0.24 g, 0.0024 mol) in Toluene (5.00 mL, 0.0469 mol) was added Tris(dibenzylideneacetone)dipalladium(0) (0.008 g, 0.000009 mol), and the mixture was heated at 70° C. overnight. The reaction was cooled, quenched by addition of water and the mixture was extracted with DCM (3×), washed with water, brine, dried (Na2SO4), filtered and concentrated. The residue was purified by flash chromatography (0 to 25% hexanes/DCM) to obtain 400 mg (80%). Reference: Jean, L.; Rouden, J.; Maddaluno, J.; Lasne, M-C. J. Org. Chem. 2004, 69, 8893-8902.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.18 mL
Type
reactant
Reaction Step One
[Compound]
Name
(R)-(+)-2,2′-Bis(diphenylphosphino)-1,1-binaphthyl
Quantity
0.022 g
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.008 g
Type
catalyst
Reaction Step One

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